molecular formula C18H18N4O3S2 B1678233 Pritelivir CAS No. 348086-71-5

Pritelivir

Cat. No.: B1678233
CAS No.: 348086-71-5
M. Wt: 402.5 g/mol
InChI Key: IVZKZONQVYTCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pritelivir is a direct-acting antiviral drug currently in development for the treatment of herpes simplex virus infections, particularly in immunocompromised patients.

Preparation Methods

The synthesis of Pritelivir involves several steps, starting with the preparation of the thiazolylamide core. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.

    Attachment of the sulfamoyl group: The sulfamoyl group is introduced to the thiazole ring through a sulfonation reaction.

    Formation of the acetamide linkage: The acetamide linkage is formed by reacting the thiazole derivative with an appropriate acylating agent.

    Introduction of the pyridinylphenyl group: The final step involves the coupling of the pyridinylphenyl group to the acetamide derivative.

Industrial production methods for this compound are optimized to ensure high yield and purity, involving large-scale synthesis under controlled conditions .

Chemical Reactions Analysis

Pritelivir undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pritelivir is an investigational drug being studied for its potential in treating Herpes simplex virus (HSV) infections . It has demonstrated activity against both HSV-1 and HSV-2 strains . Current research is exploring its effectiveness, safety, and potential advantages over existing treatments like valacyclovir and foscarnet .

Scientific Research Applications

Herpes Simplex Virus Treatment: this compound functions by impeding the production of viral deoxyribonucleic acid (DNA), thereby curtailing the proliferation of HSV . It has exhibited promising outcomes in reducing viral shedding and genital lesions compared to valacyclovir, a standard treatment for genital herpes .

Clinical Trials and Studies:

  • Thorough QT/QTc Trial: Richmond Pharmacology is conducting a clinical trial to study this compound's effects on the electrical activity of the heart in healthy individuals, along with how the body absorbs, distributes, breaks down, and excretes the drug . This trial involves 64 healthy volunteers and monitors the safety and tolerability of this compound .
  • PRIOH-1 Trial: This multi-center trial assesses the efficacy and safety of this compound versus foscarnet for treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised subjects .
  • Phase 2 Study HIC#2000021054: A phase 2 study is examining the efficacy and safety of this compound tablets for treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised adults .
  • Efficacy and Safety Study: A study published in JAMA indicated that this compound reduced the rate of viral shedding more effectively than valacyclovir . Participants in the study collected genital swabs for testing, and results showed lower HSV detection rates and fewer genital lesions during this compound treatment compared to valacyclovir .

Preclinical Development: Preclinical studies have demonstrated the superior efficacy of this compound compared to valacyclovir in animal models . In a mouse model, this compound prevented the effects of HSV-1 infection, including ear thickness, body weight loss, and high virus titers . this compound also showed a reduction in recurrence rates and cumulative disease scores in guinea pig models .

Activity Against Resistant Strains: this compound's mechanism of action, which is not affected by mutations in viral thymidine kinase or DNA polymerase, provides an alternative therapy to nucleoside analogs for acyclovir-resistant HSV infections .

Mechanism of Action

Pritelivir exerts its antiviral effects by inhibiting the helicase-primase enzyme complex of herpes simplex virus. This enzyme complex is essential for the unwinding and priming of viral DNA during replication. By inhibiting this complex, this compound prevents the replication of the virus, thereby reducing viral load and alleviating symptoms in infected patients .

Comparison with Similar Compounds

Pritelivir is unique compared to other antiviral agents due to its novel mechanism of action. Unlike nucleoside analogues such as acyclovir and valacyclovir, which target viral DNA polymerase, this compound targets the helicase-primase enzyme complex. This makes it effective against strains of herpes simplex virus that are resistant to nucleoside analogues. Similar compounds include:

This compound’s unique mechanism of action and effectiveness against drug-resistant strains highlight its potential as a valuable antiviral therapy.

Biological Activity

Pritelivir is a novel antiviral compound primarily developed for the treatment of herpes simplex virus (HSV) infections, particularly those resistant to traditional therapies like acyclovir. Its mechanism of action as a helicase-primase inhibitor allows it to target critical stages in the viral replication cycle, making it a promising candidate for managing HSV infections.

This compound inhibits the helicase-primase complex essential for HSV DNA replication. This complex, composed of viral proteins UL5 and UL52, is crucial for unwinding the viral DNA during replication. Studies indicate that this compound can suppress the expression of early and late viral genes, leading to a significant reduction in viral replication and spread within infected tissues .

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against both HSV-1 and HSV-2, with an IC50 of approximately 0.02 μM in Vero cells . It has shown effectiveness against acyclovir-resistant strains, which is particularly relevant for immunocompromised patients who may not respond to standard treatments .

In vivo studies further support its efficacy; for instance, this compound treatment in animal models resulted in a substantial reduction in viral load and recurrence rates compared to control groups receiving valacyclovir .

Clinical Case Studies

A notable case series involving 23 immunocompromised patients treated with this compound reported that 19 patients achieved full resolution of HSV-related lesions within 28 days. The treatment regimen included an initial loading dose of 400 mg followed by a maintenance dose of 100 mg daily. The compound was well tolerated with minimal adverse effects noted .

Comparative Efficacy

A randomized clinical trial compared the efficacy of this compound with valacyclovir in suppressing genital HSV-2 shedding. Results indicated that this compound led to a lower percentage of swabs positive for HSV compared to valacyclovir, suggesting superior efficacy in reducing viral shedding . The study involved 91 participants over a 28-day treatment period, highlighting this compound's potential as a more effective option for managing recurrent genital herpes.

Summary of Key Findings

Study Population Dosage Efficacy Adverse Effects
Case SeriesImmunocompromised patients (n=23)400 mg loading, then 100 mg daily19/23 showed resolution of lesionsMinimal adverse effects
Randomized TrialAdults with recurrent genital HSV-2 (n=91)Daily oral doses (100 mg)Lower HSV detection compared to valacyclovirHigher incidence of treatment-emergent adverse events

Q & A

Q. Basic: What is Pritelivir’s mechanism of action, and how is it experimentally validated?

This compound inhibits the herpes simplex virus (HSV) helicase-primase complex, blocking viral DNA replication. Validation involves:

  • In vitro IC₅₀ assays : this compound shows IC₅₀ values of 0.02 μM against HSV-1 and HSV-2 in Vero cells .
  • In vivo animal models : Survival studies in HSV-infected mice (doses: 0.03–45 mg/kg) demonstrate dose-dependent efficacy, with 0.3–30 mg/kg reducing mortality by up to 90% .
  • Pharmacokinetic profiling : Plasma and brain concentrations correlate with antiviral activity, confirming target engagement .

Q. Basic: How do in vitro and in vivo efficacy models for this compound differ in experimental design?

  • In vitro : Use Vero cells infected with clinical HSV isolates (including acyclovir-resistant strains) to measure IC₅₀ via plaque reduction assays .
  • In vivo : Delayed-treatment murine models (e.g., 72-hour post-infection dosing) assess survival, viral load in tissues, and brain penetration. Doses range from 0.1–30 mg/kg (oral, twice daily) .
  • Key distinction : In vivo models incorporate pharmacokinetic variables (e.g., bioavailability) absent in vitro, requiring dose-response curve adjustments .

Q. Advanced: What methodologies are used to evaluate this compound’s synergy with nucleoside analogs like acyclovir?

  • Combination therapy studies :
    • Survival endpoints : Mice infected with HSV-2 (strain MS) receive this compound (0.1–0.3 mg/kg) + acyclovir (10 mg/kg). Synergy is defined as a significant increase in mean days to death vs. monotherapy .
    • Viral load quantification : qPCR measures HSV DNA reduction in genital swabs and tissues .
    • Isobologram analysis : Determines additive/synergistic effects by plotting dose-response curves .

Q. Advanced: How is antiviral resistance to this compound assessed in clinical isolates?

  • Whole-genome sequencing : Focus on UL5 (helicase) and UL52 (primase) genes to detect mutations (e.g., K356N in UL5) associated with resistance .
  • Plaque reduction assays : Isolates with polymorphisms (e.g., H334R in UL5) are tested for this compound susceptibility (IC₅₀ shifts ≥10-fold indicate resistance) .
  • Longitudinal sampling : Genital swabs from immunocompetent patients treated for 28 days show no resistance-conferring mutations .

Q. Advanced: What pharmacokinetic (PK) parameters guide this compound dosing in preclinical models?

  • Dose proportionality : Plasma and brain concentrations increase linearly with doses (0.3–30 mg/kg), with brain-to-plasma ratios ~0.5 .
  • PK/PD modeling : Mathematical models predict >90% viral suppression requires maintaining trough concentrations >0.02 μM (IC₉₀) .
  • Drug-drug interaction (DDI) studies : this compound shows low DDI risk, validated via transporter/CYP450 inhibition assays .

Q. Advanced: How are Phase III clinical trials for this compound designed to address acyclovir-resistant HSV?

  • Population : Immunocompromised patients with mucocutaneous HSV infections resistant to acyclovir/foscarnet .
  • Endpoints :
    • Primary : Reduction in HSV shedding (qPCR-positive swabs) and lesion duration .
    • Secondary : Safety/tolerability (e.g., lymphocyte counts, serum creatinine) .
  • Dosing : 75–100 mg daily, based on Phase II data showing 93.3% cure rates in resistant infections .

Q. Advanced: How do researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Case example : In vitro IC₅₀ (0.02 μM) vs. in vivo models requiring higher doses for 50% viral suppression.
    • Solution : PK/PD modeling identifies tissue penetration and protein binding as confounding factors, requiring dose escalation to 30 mg/kg in mice .
    • Validation : Cross-trial comparisons confirm model predictions align with clinical outcomes .

Q. Advanced: What methods confirm this compound’s synergistic effects with foscarnet?

  • Resistance suppression : Co-administration in HSV-1-infected cells reduces emergence of foscarnet-resistant mutants (UL30 polymerase) by 90% .
  • Evolutionary studies : Serial passage experiments under drug pressure show delayed resistance with combination therapy vs. monotherapy .

Q. Advanced: How is this compound’s efficacy evaluated in immunocompromised animal models?

  • Murine models : Cyclophosphamide-induced immunosuppression + HSV-1/2 infection. Metrics include:
    • Viral load : qPCR in dorsal root ganglia .
    • CD4+ T-cell counts : Flow cytometry to assess immune recovery .
  • Guinea pig genital herpes : Daily this compound (1–3 mg/kg) reduces lesion area by 70% and HIV-1 co-infection risk by 50% .

Q. Advanced: What experimental frameworks assess this compound’s long-term resistance evolution?

  • Longitudinal sequencing : UL5/UL52 genes sequenced from HSV-2 isolates over 28-day treatment (no resistance detected) .
  • In vitro passage : HSV-1 cultured under this compound pressure for 20 generations identifies rare K356N mutations (IC₅₀ shift: 10-fold) .

Properties

IUPAC Name

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZKZONQVYTCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188344
Record name Pritelivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-71-5
Record name N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pritelivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pritelivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pritelivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRITELIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

300 mg (1.41 mmol) of [4-(2-pyridyl)phenyl]acetic acid and 190 mg (1.41 mmol) of 1-hydroxy-1H-benzotriazole hydrate are introduced into 4 ml of dimethylformamide at room temperature. 307 mg (1.48 mmol) of 2-methylamino-4-methyl-1,3-thiazole-5-sulfonamide and 284 mg (1.48 mmol) of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride are added, and the mixture is stirred at room temperature for 18 h. The solvent is then removed in vacuo, the residue is taken up in toluene, and the solvent is again removed in vacuo. The residue is stirred with 15 ml of water and 3 ml of methanol and then filtered off, and the filtrate is back-extracted with 20 ml of dichloromethane. Solid and dichloromethane phase are combined, and the solvent is removed in vacuo. The compound of Example 38 is obtained in the form of a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At room temperature, 300 mg (1.41 mmol) of [4-(2-pyridinyl)phenyl]acetic acid and 190 mg (1.41 mmol) of 1-hydroxy-1H-benzotriazole hydrate are initially charged in 4 ml of dimethylformamide. 307 mg (1.48 mmol) of 2-methylaminomethyl-1,3-thiazole-5-sulphonamide and 284 mg (1.48 mmol) of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride are added, and the mixture is stirred at room temperature for 18 h. The solvent is then removed under reduced pressure, the residue is taken up in toluene and the solvent is once more removed under reduced pressure. The residue is stirred with 15 ml of water and 3 ml of methanol and then filtered off, and the filtrate is re-extracted with 20 ml of dichloromethane. Solid and dichloromethane phase are combined and the solvent is removed under reduced pressure. This gives the compound of Example 38 in the form of a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
2-methylaminomethyl-1,3-thiazole-5-sulphonamide
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.